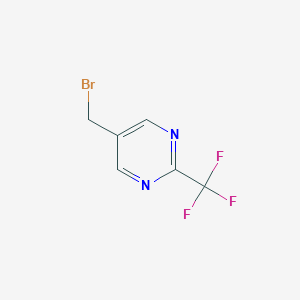

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine: is a heterocyclic organic compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a pyrimidine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their lipophilicity, metabolic stability, and pharmacokinetic properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine typically involves the bromination of a suitable pyrimidine precursor. One common method is the bromination of 5-methyl-2-(trifluoromethyl)pyrimidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety .

化学反応の分析

Types of Reactions:

Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can include azides, thiols, or ethers.

Oxidation Products: Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids.

科学的研究の応用

Chemistry: 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s trifluoromethyl group enhances the biological activity of drug candidates, making it a valuable intermediate in medicinal chemistry. It is often used in the synthesis of antiviral, anticancer, and anti-inflammatory agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the trifluoromethyl group .

作用機序

The mechanism of action of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is largely dependent on the specific application and the molecular targets involved. In medicinal chemistry, the compound may interact with various enzymes, receptors, or nucleic acids, modulating their activity through covalent or non-covalent interactions . The trifluoromethyl group often enhances binding affinity and selectivity, contributing to the compound’s overall efficacy .

類似化合物との比較

5-Methyl-2-(trifluoromethyl)pyrimidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine: Similar in structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.

2-(Trifluoromethyl)pyrimidine: Lacks both the bromomethyl and methyl groups, resulting in different chemical properties and applications.

Uniqueness: The presence of both the bromomethyl and trifluoromethyl groups in 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine makes it a versatile intermediate in organic synthesis, offering unique reactivity and stability compared to its analogs .

生物活性

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activities, synthesis, structure-activity relationships (SAR), and potential applications in various fields.

Chemical Structure and Properties

The compound features a pyrimidine ring with both bromomethyl and trifluoromethyl substituents, which significantly influence its reactivity and biological activity. The molecular formula is C7H5BrF3N1 with a molecular weight of approximately 240.02 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable intermediate in drug development.

Antiviral Activity

Research indicates that compounds containing trifluoromethylpyrimidine moieties exhibit antiviral properties. For instance, derivatives of this compound have been synthesized and tested for their efficacy against various viral strains, showing promising results in inhibiting viral replication.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer activity against several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) cells. The compound's effectiveness was evaluated using the MTT assay, comparing its activity to doxorubicin as a positive control. Results indicated varying degrees of cytotoxicity, with some derivatives showing significant inhibition at concentrations as low as 5 µg/ml .

Antifungal Activity

The antifungal properties of this compound have also been explored. In studies assessing its efficacy against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, certain derivatives exhibited inhibition rates comparable to established antifungal agents like tebuconazole. For example, specific compounds showed inhibition rates exceeding 96% against B. cinerea at a concentration of 50 µg/ml .

Insecticidal Activity

Insecticidal tests revealed that derivatives of this compound possess notable activity against agricultural pests such as Spodoptera frugiperda and Mythimna separata. Mortality rates ranged from 13.3% to 90% at concentrations of 500 µg/ml, indicating potential utility in pest management strategies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. SAR studies have identified key features that enhance its potency:

- Substituent Positioning : Variations in the positioning of the bromomethyl and trifluoromethyl groups can alter reactivity and biological efficacy.

- Functional Group Variation : Incorporating different functional groups at various positions on the pyrimidine ring can lead to improved interactions with biological targets.

- Comparative Analysis : Comparisons with similar compounds (e.g., 5-Methyl-2-(trifluoromethyl)pyrimidine) highlight the importance of the bromomethyl group in enhancing nucleophilic substitution reactions, which are crucial for its biological activities.

Synthesis Methods

The synthesis of this compound typically involves several reaction steps:

- Starting Materials : Ethyl trifluoroacetoacetate serves as an initial reagent.

- Reagents : Common reagents used include tetrakis(triphenylphosphine) palladium(0) and potassium carbonate under controlled conditions.

- Yield Optimization : Yields can vary widely depending on the reaction conditions but typically range from 60% to over 70% for successful syntheses .

特性

IUPAC Name |

5-(bromomethyl)-2-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-1-4-2-11-5(12-3-4)6(8,9)10/h2-3H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZGEURDWNHKNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。